molecular formula C19H15N7OS B2542200 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1903718-12-6

2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2542200
CAS No.: 1903718-12-6
M. Wt: 389.44
InChI Key: OYWDAKFALBHUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, a pyridazine, and an imidazo[1,2-a]pyridine . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Specific synthesis pathways for this compound are not available in the retrieved literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several heterocyclic rings. The triazole ring is a five-membered ring containing two carbon and three nitrogen atoms. The pyridazine ring is a six-membered ring with two nitrogen atoms. The imidazo[1,2-a]pyridine is a fused ring system containing a five-membered imidazole ring and a six-membered pyridine ring .

Scientific Research Applications

Novel Synthesis Methods

Research into the synthesis of complex molecules like 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide reveals innovative methods in chemical synthesis. A notable approach involves the T3P–DMSO mediated desulfurative cyclization of in situ generated thioamides, providing an efficient and versatile method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines with high yields under mild conditions. This method highlights operational simplicity and the potential for diverse applications in medicinal chemistry and drug development (Ramesha et al., 2016).

Antimicrobial Activity

The development of new antimicrobial agents is crucial in combating resistant pathogens. Research into thienopyrimidine derivatives, including structures related to this compound, has led to the discovery of compounds with pronounced antimicrobial activity. These findings underscore the potential of such compounds in the development of new antimicrobial therapies (Bhuiyan et al., 2006).

Insecticidal Applications

The search for effective insecticidal agents has led to the synthesis and evaluation of various heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties. These compounds have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as effective insecticidal agents. This research contributes to the development of new strategies for pest control in agriculture (Soliman et al., 2020).

Properties

IUPAC Name

2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7OS/c1-12-18(25-9-3-2-6-15(25)21-12)19(27)20-11-17-23-22-16-8-7-13(24-26(16)17)14-5-4-10-28-14/h2-10H,11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWDAKFALBHUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.